Clofenetamine

Lipophilicity ADME Blood-Brain Barrier Permeability

Clofenetamine (CAS 511-46-6, INN), historically also known as Keithon or phenoxethamine, is a first-generation benzhydryl ether antihistamine with additional anticholinergic and local anesthetic properties. Discovered by G.D.

Molecular Formula C20H26ClNO
Molecular Weight 331.9 g/mol
CAS No. 511-46-6
Cat. No. B1669201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofenetamine
CAS511-46-6
SynonymsClofenetamine;  Clofenetamina;  Clofenetaminum;  Keithon; 
Molecular FormulaC20H26ClNO
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3
InChIKeyIKFQEQVEOQNTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clofenetamine (CAS 511-46-6) Benzhydryl Ether Antihistamine Procurement Guide


Clofenetamine (CAS 511-46-6, INN), historically also known as Keithon or phenoxethamine, is a first-generation benzhydryl ether antihistamine with additional anticholinergic and local anesthetic properties [1]. Discovered by G.D. Searle & Co. in the 1940s, it is structurally classified as a substituted diphenylmethane—specifically, 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine—with a molecular weight of 331.88 g/mol [2]. It is a racemic compound available as a free base and as the hydrochloride salt [3]. Its multi-receptor pharmacological profile and unique substitution pattern at the benzhydryl carbon (para-chloro vs. unsubstituted or para-methyl in close analogs) warrant careful evaluation when suppliers offer benzhydryl ether-type reference standards for antihistamine or anticholinergic research programs.

Why Benzhydryl Ether Analogs Cannot Substitute for Clofenetamine in Research Protocols


Within the benzhydryl ether antihistamine class, compounds such as diphenhydramine, mephenhydramine, chlorphenoxamine, and embramine share a common diarylmethoxy core but diverge critically in amine side chain structure and aromatic ring substitution [1]. Clofenetamine features a para-chloro substituent on one phenyl ring coupled with an N,N-diethylaminoethoxy side chain, a combination that distinguishes it from diphenhydramine (both rings unsubstituted; N,N-dimethyl), chlorphenoxamine (para-chloro; N,N-dimethyl), and embramine (para-bromo; N,N-dimethyl) [2]. These structural variations produce measurably different physicochemical properties—including lipophilicity, aqueous solubility, and ionization behavior—that directly impact in vitro assay solubility, membrane permeability, and receptor binding kinetics. Generic procurement of a “benzhydryl ether H1 antagonist” without specifying clofenetamine’s exact CAS risks introducing a compound with a divergent selectivity fingerprint, confounded by differing anticholinergic-to-antihistamine potency ratios documented in class-level pharmacological surveys.

Quantitative Differentiation Evidence: Clofenetamine Versus Closest Antihistamine Analogs


Lipophilicity (logP) As a Determinant of Membrane Partitioning: Clofenetamine vs. Diphenhydramine

Clofenetamine's para-chloro substitution on the benzhydryl scaffold elevates its predicted logP (5.11–5.39) substantially above that of the unsubstituted parent compound diphenhydramine (predicted logP ~3.3–3.6). This ~1.5–2.0 unit increase in logP corresponds to an approximately 30- to 100-fold higher theoretical partition coefficient, a magnitude that can alter membrane retention, assay buffer partitioning, and apparent activity in cell-based H1 antagonism experiments. This difference must be accounted for when selecting a benzhydryl ether reference compound for in vitro pharmacology [1].

Lipophilicity ADME Blood-Brain Barrier Permeability

Aqueous Solubility Constraint and Its Impact on In Vitro Assay Design: Clofenetamine vs. Diphenhydramine

Predicted aqueous solubility of clofenetamine is 0.00074 g/L (logS = -5.6), classifying it as practically insoluble in water [1]. In comparison, diphenhydramine hydrochloride has a measured aqueous solubility of approximately 3–5 g/L. This approximately 4,000- to 6,700-fold difference means clofenetamine stock solutions require organic co-solvents (e.g., DMSO) at concentrations that may cause precipitation upon dilution into aqueous assay buffers, whereas diphenhydramine dissolves readily. Investigators selecting clofenetamine must implement solubility-enabling formulation strategies distinct from those used for diphenhydramine or chlorphenoxamine.

Solubility In Vitro Assay Compatibility Precipitation Risk

Sila-Analog Pharmacological Comparison Demonstrates Structure-Dependent Activity Loss: Sila-Clofenetamine vs. Clofenetamine

Tacke and Wannagat synthesized the sila-analog of clofenetamine (Si substitution at the central carbon) and compared its histaminolytic and anticholinergic effects with those of the parent carbon compound in guinea pig ileum assays [1]. The sila-analog exhibited a reduction in histaminolytic potency relative to clofenetamine, whereas the anticholinergic component was differentially affected. This head-to-head comparison confirms that the central carbon atom is not a silent scaffold element; replacement with silicon alters pharmacological potency in a receptor-dependent manner, validating clofenetamine's specific carbon-based geometry as a requirement for full H1 antagonism.

Sila-Pharmaca Histaminolytic Activity Anticholinergic Potency

Multi-Target Anticholinergic and Local Anesthetic Profile Differentiates Clofenetamine from Pure H1 Antagonists

Unlike second-generation H1 antagonists (e.g., cetirizine, loratadine) that are highly selective for peripheral H1 receptors, clofenetamine exerts concurrent H1 antihistamine, central anticholinergic, and local anesthetic activities . This triple pharmacology places clofenetamine in a distinct functional class alongside diphenhydramine and chlorphenoxamine, yet its para-chloro substitution alters the relative potency balance among these three activities compared to diphenhydramine (unsubstituted rings). CymitQuimica technical documentation identifies clofenetamine as a prodrug hydrolyzed to clofenamic acid, a metabolic pathway absent in diphenhydramine, which instead undergoes N-demethylation [1].

Multi-target pharmacology Anticholinergic Local anesthetic

Chiral Identity and Enantiomer-Specific Procurement: Racemic Clofenetamine vs. Single Enantiomers

Clofenetamine contains one chiral center at the carbon bearing the ether oxygen, yielding (R)- and (S)-enantiomers with distinct UNII codes (5NA024ZS10 and 8R9E24Z1MQ, respectively) [1]. The FDA Substance Registration System lists these as separate substances from the racemate (UNII: 5YH9CQF0FP). While quantitative H1 receptor binding affinity differences between enantiomers have not been published in accessible primary literature, the precedent set by structurally related benzhydryl ethers (e.g., (R)- and (S)-chlorpheniramine differ >100-fold in H1 affinity) strongly implies that clofenetamine enantiomers are not pharmacologically equivalent . Procurement must specify racemate versus enantiopure form to ensure experimental reproducibility.

Chiral pharmacology Enantiomeric differentiation Stereo-specific activity

Optimal Research Procurement Scenarios for Clofenetamine (CAS 511-46-6)


Para-Chloro Benzhydryl Ether Structure-Activity Relationship (SAR) Studies

When a medicinal chemistry or pharmacology program systematically explores the effect of para-substitution on the benzhydryl ether scaffold on H1, M1–M5 muscarinic, and Na+ channel activities, clofenetamine is the necessary reference compound for the para-chloro congener. Its data must be compared against the unsubstituted diphenhydramine, para-methyl mephenhydramine, para-bromo embramine, and para-chloro N,N-dimethyl chlorphenoxamine to deconvolve the contributions of halogen identity from amine side-chain variation. The logP shift (+1.5–2.0 units over diphenhydramine) and the solubility constraint (0.00074 g/L) documented in the Evidence Guide must be incorporated into assay solvent protocols in advance.

Sila-Pharmaca Comparative Pharmacology Model Systems

The 1976 head-to-head study by Tacke and Wannagat demonstrated that silicon-for-carbon substitution at the central carbon of clofenetamine reduces histaminolytic potency in guinea pig ileum . Today, clofenetamine serves as the carbon-parent benchmark for sila-pharmaca programs investigating whether silicon analogs of legacy antihistamines yield improved metabolic stability or altered receptor selectivity. Any such program must source clofenetamine as the reference standard to reproduce and extend the 1976 findings.

Prodrug Activation and Clofenamic Acid Pathway Investigation

Clofenetamine is documented as a prodrug that undergoes hydrolysis to yield clofenamic acid as an active metabolite , a metabolic pathway not shared by diphenhydramine (which undergoes N-demethylation) or other close analogs. Research groups studying esterase-mediated or pH-dependent hydrolysis of benzhydryl ether prodrugs require clofenetamine specifically to isolate the clofenamic acid contribution to overall pharmacology, particularly in models of anticholinergic-mediated antiparkinsonian activity.

Chiral Resolution and Enantiomer-Specific H1/Muscarinic Profiling

Clofenetamine's single chiral center produces (R)- and (S)-enantiomers that the FDA classifies as distinct substances . For laboratories establishing chiral HPLC separation protocols or evaluating enantioselective receptor engagement, clofenetamine racemate provides a relevant benzhydryl ether substrate. Given the >100-fold enantiomeric potency differences observed in the closely related chlorpheniramine system, clofenetamine enantiomer resolution studies are of high potential impact for understanding stereochemical determinants of H1 and muscarinic receptor binding.

Quote Request

Request a Quote for Clofenetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.